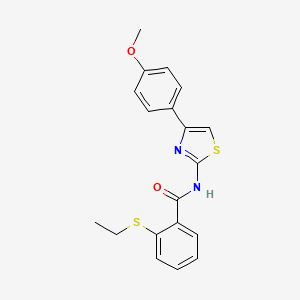

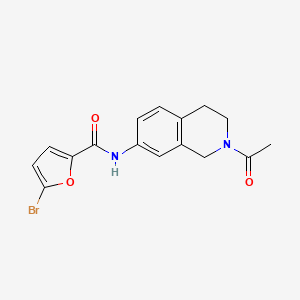

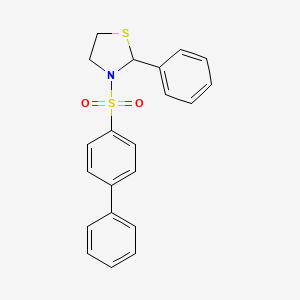

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

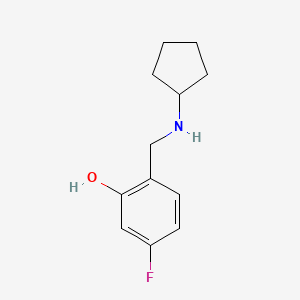

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide, also known as TFB-Tz, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Melanoma Treatment and Imaging

Benzamide derivatives, due to their selective affinity towards melanotic melanoma, are being researched for targeted drug delivery in melanoma treatment. Radioiodinated N-(2-(diethylamino)ethyl)benzamides show promising results for scintigraphic imaging in nuclear medicine, aiding in the diagnosis and treatment of melanoma. These derivatives have shown higher toxicity against melanoma cells, suggesting potential for improved therapeutic outcomes (Wolf et al., 2004).

Antimicrobial Applications

Fluorinated derivatives of benzamides, including those with trifluoromethyl groups, have been studied for their antimicrobial properties. Several compounds exhibit significant activity against fungi and Gram-positive bacteria, with a few showing effects on Gram-negative strains. This research helps in understanding structure-activity relationships and developing new antimicrobial agents (Carmellino et al., 1994).

Antiviral Research

Benzamide-based compounds have been explored for their antiviral properties, particularly against avian influenza viruses. Novel synthesis routes have led to benzamide-based 5-aminopyrazoles and their derivatives showing remarkable activity against the H5N1 strain. This research opens new avenues for the development of antiviral medications (Hebishy et al., 2020).

Material Science and Catalysis

The development of metal-organic frameworks (MOFs) utilizing benzamide derivatives showcases their application in materials science. These MOFs exhibit selective gas adsorption properties, which can be leveraged for gas storage, separation processes, and catalysis. The flexibility and reversible nature of these frameworks under different conditions highlight their potential for dynamic functional materials (Demessence & Long, 2010).

Supramolecular Chemistry

Benzamide derivatives have also played a significant role in supramolecular chemistry, acting as gelators and facilitating the formation of self-assembled structures. These properties are critical for the development of novel materials with tailored physical characteristics, including gelation behavior and thermal stability, impacting various applications from drug delivery systems to electronic materials (Yadav & Ballabh, 2020).

Eigenschaften

IUPAC Name |

N-[2-(triazol-2-yl)ethyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O/c13-12(14,15)10-4-2-1-3-9(10)11(20)16-7-8-19-17-5-6-18-19/h1-6H,7-8H2,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFXFMLRWIOHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN2N=CC=N2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

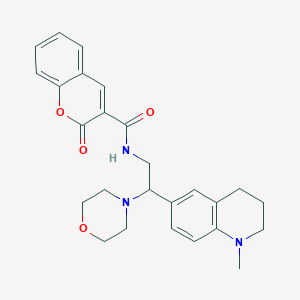

![2-(1-methyl-1H-indol-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2584065.png)

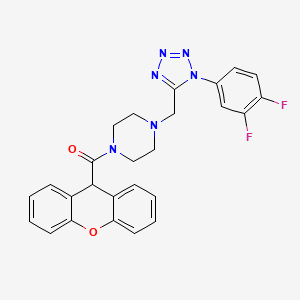

![Ethyl 2-methyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2584067.png)